7,8-dihydropyrido[1,2-a]indol-9(6H)-one
Overview
Description
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one is a polycyclic nitrogen heterocycle that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyridine and indole moieties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one typically involves the intramolecular hydroacylation of N-allylindole-2-carboxaldehydes or N-allylpyrrole-2-carboxaldehydes. This reaction is catalyzed by rhodium complexes and proceeds under mild conditions to afford the desired product in moderate to high yields with excellent enantioselectivities . The reaction conditions generally include the use of a rhodium catalyst, such as Rh(acac)(CO)2, in the presence of a suitable ligand and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the hydroacylation reaction suggests that it could be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters could enhance the efficiency and yield of the process, making it viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: As a versatile building block in organic synthesis, it is used to construct complex molecular architectures.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: Its potential as a pharmacophore has led to investigations into its use in developing new therapeutic agents, particularly for targeting neurological and oncological diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 7,8-dihydropyrido[1,2-a]indol-9(6H)-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroindolizin-8(5H)-one: Another polycyclic nitrogen heterocycle with similar structural features and synthetic routes.
Indole Derivatives: Compounds like indole-2-carboxaldehyde and its analogs share structural similarities and are used in related synthetic applications.
Uniqueness
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7,8-dihydro-6H-pyrido[1,2-a]indol-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNDEPXGQHQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567721 | |
Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131849-07-5 | |
Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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